1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine
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Overview
Description
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine is an organic compound that belongs to the piperidine class of chemicals. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the triphenylsilyl group in this compound adds unique steric and electronic properties, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the piperidine ring.
Attachment of the Triphenylsilyl Group: The triphenylsilyl group is introduced through a silylation reaction, often using triphenylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine involves its interaction with specific molecular targets. The triphenylsilyl group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The piperidine ring provides a scaffold for further functionalization, allowing the compound to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2,5-dimethylpiperidine: Lacks the triphenylsilyl group, resulting in different steric and electronic properties.
4-(Triphenylsilyl)piperidine: Lacks the ethyl and methyl groups, affecting its overall reactivity and application.
2,5-Dimethylpiperidine: A simpler structure without the ethyl and triphenylsilyl groups.
Uniqueness
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for research and application in various fields.
Properties
CAS No. |
38049-85-3 |
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Molecular Formula |
C27H33NSi |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(1-ethyl-2,5-dimethylpiperidin-4-yl)-triphenylsilane |
InChI |
InChI=1S/C27H33NSi/c1-4-28-21-22(2)27(20-23(28)3)29(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23,27H,4,20-21H2,1-3H3 |
InChI Key |
IWBYOZDWOVQMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(CC1C)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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